Ziram
Overview
Description
Mechanism of Action
Target of Action
Ziram, a zinc dithiocarbamate, primarily targets the nervous system, liver, and thyroid . It also interacts with α-synuclein, a protein that regulates dopamine release . By increasing the α-synuclein level, this compound selectively causes dopamine-mediated cell damage .
Mode of Action
This compound inhibits the ubiquitin E1 ligase of proteasomes, leading to dopamine-mediated cell damage . It also affects the functions and polarization of human monocyte-derived macrophages . At certain concentrations, this compound can increase phagocytosis, inhibit oxidative bursts triggered by zymosan, and reduce the production of pro-inflammatory cytokines/chemokines induced by LPS .
Biochemical Pathways
This compound’s interaction with its targets leads to changes in several biochemical pathways. It induces the expression of several antioxidant genes such as HMOX1, SOD2, and catalase, suggesting the induction of oxidative stress . This oxidative stress could be involved in the increase in late apoptosis induced by this compound . This compound also modulates macrophages to an M2-like anti-inflammatory phenotype, which is often associated with various diseases .
Pharmacokinetics
It is known that this compound has a low aqueous solubility and is quite volatile .
Result of Action
This compound’s action results in several molecular and cellular effects. It can cause inflammation, hyperplasia, and necrosis in the larynx . It can also lead to changes in blood parameters, biochemical parameters, and increased liver and thyroid weights . This compound has been found to have sensitizing effects on the skin of guinea pigs .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. The stability of this compound is dependent on the pH . At 25°C, the time required for half of the substance to decompose is 10.4 minutes at a pH of 5, 17.7 hours at a pH of 7, and 6.3 days at a pH of 9 . It is also known that this compound is moderately toxic to mammals and is considered to be mutagenic and a recognized irritant . It is highly toxic to birds, fish, and aquatic invertebrates, and moderately toxic to algae, honeybees, and earthworms .
Biochemical Analysis
Biochemical Properties
Ziram plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to increase zymosan phagocytosis at a concentration of 0.01 μmol.L−1 . At a concentration of 10 μmol.L−1, this compound completely inhibits this phagocytic process, the oxidative burst triggered by zymosan, and the production of TNF-α, IL-1β, IL-6, and CCL2 triggered by LPS .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound at 10 μmol.L−1 inhibits the gene expression of M2 markers (CD36, CD163) and induces gene expression of other M2 markers CD209, CD11b, and CD16 .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For example, this compound and disulfiram at 0.01 μmol.L−1 increased zymosan phagocytosis. In contrast, this compound at 10 μmol.L−1 completely inhibited this phagocytic process, the oxidative burst triggered by zymosan, and the production of TNF-α, IL-1β, IL-6, and CCL2 triggered by LPS .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ziram is synthesized by treating zinc salts with dimethyldithiocarbamate. The reaction can be represented as follows: [ 2 (CH_3)_2NCS_2^- + Zn^{2+} \rightarrow Zn((CH_3)_2NCS_2)_2 ] This reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc sulfate with sodium dimethyldithiocarbamate in water. The reaction mixture is then filtered, and the solid product is washed and dried to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Ziram undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: Under reducing conditions, this compound can be converted back to its constituent dimethyldithiocarbamate and zinc salts.
Substitution: this compound can participate in substitution reactions where the dimethyldithiocarbamate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be facilitated by using various nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include disulfides, zinc salts, and substituted dithiocarbamates .
Scientific Research Applications
Comparison with Similar Compounds
Ziram belongs to the class of dithiocarbamate fungicides, which includes compounds such as:
Thiram: Another widely used fungicide with similar applications in agriculture.
Mancozeb: A fungicide used to control a broad spectrum of fungal diseases.
Zineb: Used in agriculture to control fungal diseases on various crops.
Uniqueness of this compound: this compound is unique due to its dual role as both a fungicide and an industrial additive.
Properties
CAS No. |
137-30-4 |
---|---|
Molecular Formula |
C6H12N2S4Zn |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
zinc;N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/2C3H7NS2.Zn/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
DUBNHZYBDBBJHD-UHFFFAOYSA-L |
impurities |
In Japan ... technical grade ... /contains/ less than 0.5% water, 0.4-0.5% sodium chloride & 1.0-1.1% other impurities (mostly zinc methyldithiocarbamate). |
SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Zn+2] |
Canonical SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Zn+2] |
Appearance |
Solid powder |
Color/Form |
Crystals from hot chloroform + alcohol White when pure Colorless powder Crystalline white solid |
density |
1.66 at 77 °F (NTP, 1992) 1.66 @ 25 °C referred to water at 4 °C 1.7 g/cm³ |
flash_point |
200 °F (NTP, 1992) |
melting_point |
482 °F (NTP, 1992) 246 °C 240-250 °C |
Key on ui other cas no. |
137-30-4 |
physical_description |
Ziram is an odorless white powder. (NTP, 1992) DryPowder WHITE POWDER. Odorless white powder. |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Biological activity of Mezene remains practically unvaried for 2 yr under environmental conditions, provided stored as directed. |
solubility |
less than 1 mg/mL at 70° F (NTP, 1992) Soluble in carbon disulfide, chloroform, dilute alkalies, and concentrated HCl. In alcohol: less than 0.2 g/100 ml @ 25 °C; in acetone: less than 0.5 g/100 ml @ 25 °C; in benzene: less than 0.5 g/100 ml @ 25 °C; in carbon tetrachloride: less than 0.2 g/100 ml @ 25 °C; in ether: less than 0.2 g/100 ml @ 25 °C; in naphtha: 0.5 g/100 ml @ 25 °C. sol in diluted caustic soln. Soluble in alkali. In water, 65 mg/l @ 25 °C Solubility in water: very poo |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cuman L Dimethyldithiocarbamate, Zinc Fuklasin Milbam Zerlate Zinc Dimethyldithiocarbamate Ziram |
vapor_pressure |
Negligible (NTP, 1992) 7.5X10-9 mm Hg @ 0 °C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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